molecular formula C28H23F2NO4 B2621476 2-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid CAS No. 2287263-37-8

2-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

Cat. No.: B2621476
CAS No.: 2287263-37-8
M. Wt: 475.492
InChI Key: CFGPIXILFQRBPS-UHFFFAOYSA-N
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Description

2-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a bicyclo[1.1.1]pentane core, which is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the bicyclo[1.1.1]pentane core, introduction of the difluorophenyl group, and subsequent attachment of the fluorenylmethoxycarbonyl (Fmoc) protected amino acid.

    Formation of Bicyclo[1.1.1]pentane Core: This can be achieved through a [2+2] cycloaddition reaction followed by a ring-opening and closure sequence.

    Introduction of Difluorophenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the difluorophenyl group to the bicyclo[1.1.1]pentane core.

    Attachment of Fmoc-Protected Amino Acid: The final step involves the coupling of the Fmoc-protected amino acid to the difluorophenyl-substituted bicyclo[1.1.1]pentane using standard peptide coupling reagents like EDCI/HOBt or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation or hydride donors like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, where nucleophiles like amines or thiols replace one of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst, lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Amino-substituted or thio-substituted derivatives

Scientific Research Applications

2-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a molecular probe in biological systems due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, particularly in the design of novel drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 2-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[1.1.1]pentane core provides a rigid framework that can enhance binding affinity and selectivity towards these targets. The difluorophenyl group and Fmoc-protected amino acid moiety contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties, influencing its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
  • 2-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-aminoacetic acid
  • 2-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(tert-butoxycarbonylamino)acetic acid

Uniqueness

Compared to similar compounds, 2-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid stands out due to the presence of the Fmoc-protected amino acid moiety, which can be selectively deprotected under mild conditions, allowing for further functionalization. This makes it a versatile intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

2-[3-(3,5-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23F2NO4/c29-17-9-16(10-18(30)11-17)27-13-28(14-27,15-27)24(25(32)33)31-26(34)35-12-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-11,23-24H,12-15H2,(H,31,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGPIXILFQRBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C6=CC(=CC(=C6)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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